molecular formula C9H12N2O3 B8719068 Ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate

Ethyl 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No. B8719068
M. Wt: 196.20 g/mol
InChI Key: QQMHSZRJZCQTDW-UHFFFAOYSA-N
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Patent
US05106853

Procedure details

A 20 gallon glass-lined vessel was charged with cyclopropylcarboxamide oxime (5) (5.39 kg, 53.9 Mol), toluene (Shell Chem, 324, 54.0 l) and diethylmalonate (Lancaster B/N 52068785, 24.5 kg, 160 Mol) under nitrogen at room temperature. The stirred reaction mixture was heated at gentle reflux for 21 h. The ethanol/water produced during the reaction was periodically drawn off to maintain a high reflux temperature (i.e 105°-110° C.). The reaction mixture was cooled to room temperature, washed with 25% saturated brine (3×5 l) and the toluene removed under reduced pressure. The residue was distilled using a small fractionating column to give: a) recovered diethylmalonate b.p. 60°-70° C. at 2 mbar; and b) oxadiazole-ester (6) b.p. 90°-120° C., at ~ 2 mbar.
Quantity
5.39 kg
Type
reactant
Reaction Step One
Quantity
54 L
Type
reactant
Reaction Step One
Quantity
24.5 kg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[N:6][OH:7])[NH2:5])[CH2:3][CH2:2]1.[C:8]1(C)C=CC=C[CH:9]=1.C([C:17]([CH2:24]C)([C:21]([O-:23])=[O:22])C([O-])=O)C>C(O)C.O>[CH2:8]([O:23][C:21](=[O:22])[CH2:17][C:24]1[O:7][N:6]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:5]=1)[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
5.39 kg
Type
reactant
Smiles
C1(CC1)C(N)=NO
Name
Quantity
54 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
24.5 kg
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a high reflux temperature (i.e 105°-110° C.)
WASH
Type
WASH
Details
washed with 25% saturated brine (3×5 l)
CUSTOM
Type
CUSTOM
Details
the toluene removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a) recovered diethylmalonate b.p. 60°-70° C. at 2 mbar

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1=NC(=NO1)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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